2-cyclopropyl-N-(2,6-difluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide
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Overview
Description
This compound is a pyrazine derivative. Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms. They are known for their diverse range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazine ring, possibly through a cyclization reaction. The 2,6-difluorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazine ring, a cyclopropyl group, and a 2,6-difluorophenyl group. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
As a pyrazine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might participate in substitution reactions, or the pyrazine ring could be modified through reactions such as oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could affect its polarity and solubility .Scientific Research Applications
Inhibition of Photosynthetic Electron Transport
Research has shown that derivatives of pyrazoles, such as 2-cyclopropyl-N-(2,6-difluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide, can act as inhibitors of photosynthetic electron transport. These compounds have been evaluated for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, indicating a potential application in the study of photosynthesis and possibly in the development of herbicides with specific modes of action. Some of these compounds exhibited inhibitory properties in the micromolar range, comparable to those of commercial herbicides like diuron, lenacil, and hexazinone. This suggests their potential utility in agricultural research and development (Vicentini et al., 2005).
Synthesis of Pyrazole Derivatives
The chemical structure of this compound lends itself to various synthetic routes, leading to the creation of structurally diverse pyrazole derivatives. One such method involves the reaction of 1-cyanocyclopropane-1-carboxylates with arylhydrazines under the influence of a Brönsted acid, demonstrating a strategy for synthesizing 1,3,5-trisubstituted pyrazoles. This approach provides access to a wide array of pyrazole derivatives, which could have numerous applications in medicinal chemistry and drug design due to the versatile biological activities associated with pyrazole cores (Xue et al., 2016).
Material Science Applications
Derivatives of pyrazoles, including this compound, may find applications in material science, particularly in the development of polymers. Research on aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups indicates that these compounds can be synthesized with high solubility in organic solvents and exhibit significant thermal stability. This opens avenues for their use in advanced materials, including those requiring specific electrical or mechanical properties, as well as thermal resistance (Kim et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-cyclopropyl-N-(2,6-difluorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O/c17-12-2-1-3-13(18)15(12)19-16(23)21-6-7-22-11(9-21)8-14(20-22)10-4-5-10/h1-3,8,10H,4-7,9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMFLOLRLWQKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)NC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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